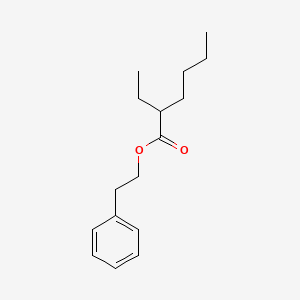
Methyltriphenylphosphonium phenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltriphenylphosphonium phenolate is an organophosphorus compound with the molecular formula C25H23OP. It is a derivative of triphenylphosphonium salts, which are known for their applications in organic synthesis and as intermediates in various chemical reactions . This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium phenolate can be synthesized through a nucleophilic aromatic substitution reaction. This involves the reaction of methyltriphenylphosphonium bromide with phenol under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol, facilitating the nucleophilic attack on the phosphonium salt .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process would likely involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: Methyltriphenylphosphonium phenolate undergoes various types of chemical reactions, including:
Oxidation: The phenolate moiety can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding phenols and phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenolate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Methyltriphenylphosphonium phenolate has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting drugs to mitochondria.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of methyltriphenylphosphonium phenolate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phenolate group can donate electrons, making it a good nucleophile, while the phosphonium group can accept electrons, acting as an electrophile. This dual functionality allows it to participate in a wide range of chemical transformations .
Molecular Targets and Pathways: In biological systems, the compound targets the mitochondrial membrane potential, accumulating in the mitochondrial matrix and affecting cellular respiration. It inhibits the Krebs cycle enzyme 2-oxoglutarate dehydrogenase, leading to altered cellular metabolism .
相似化合物的比较
Methyltriphenylphosphonium Bromide: Used in Wittig reactions for methylenation.
Triphenylphosphine: A common reagent in organic synthesis.
Phenol: A basic building block in organic chemistry.
Uniqueness: Methyltriphenylphosphonium phenolate is unique due to its combined phosphonium and phenolate functionalities, allowing it to participate in a broader range of chemical reactions compared to its individual components. Its ability to target mitochondria also sets it apart from other similar compounds .
属性
CAS 编号 |
94231-04-6 |
|---|---|
分子式 |
C25H23OP |
分子量 |
370.4 g/mol |
IUPAC 名称 |
methyl(triphenyl)phosphanium;phenoxide |
InChI |
InChI=1S/C19H18P.C6H6O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;7-6-4-2-1-3-5-6/h2-16H,1H3;1-5,7H/q+1;/p-1 |
InChI 键 |
MBPWAJRIRJQKIZ-UHFFFAOYSA-M |
规范 SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)








